Cas no 2044872-49-1 (3-(furan-2-yl)methylazetidine hydrochloride)
3-(furan-2-yl)methylazetidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(furan-2-ylmethyl)azetidine hydrochloride
- 3-(furan-2-yl)methylazetidine hydrochloride
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- Inchi: 1S/C8H11NO.ClH/c1-2-8(10-3-1)4-7-5-9-6-7;/h1-3,7,9H,4-6H2;1H
- InChI Key: JQUZEDWXQYWDMK-UHFFFAOYSA-N
- SMILES: C(C1OC=CC=1)C1CNC1.Cl
3-(furan-2-yl)methylazetidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F491205-10mg |
3-[(furan-2-yl)methyl]azetidine hydrochloride |
2044872-49-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F491205-50mg |
3-[(furan-2-yl)methyl]azetidine hydrochloride |
2044872-49-1 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | F491205-100mg |
3-[(furan-2-yl)methyl]azetidine hydrochloride |
2044872-49-1 | 100mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-315830-0.05g |
3-[(furan-2-yl)methyl]azetidine hydrochloride |
2044872-49-1 | 95.0% | 0.05g |
$205.0 | 2025-03-19 | |
| Enamine | EN300-315830-0.1g |
3-[(furan-2-yl)methyl]azetidine hydrochloride |
2044872-49-1 | 95.0% | 0.1g |
$306.0 | 2025-03-19 | |
| Enamine | EN300-315830-0.25g |
3-[(furan-2-yl)methyl]azetidine hydrochloride |
2044872-49-1 | 95.0% | 0.25g |
$438.0 | 2025-03-19 | |
| Enamine | EN300-315830-0.5g |
3-[(furan-2-yl)methyl]azetidine hydrochloride |
2044872-49-1 | 95.0% | 0.5g |
$691.0 | 2025-03-19 | |
| Enamine | EN300-315830-1.0g |
3-[(furan-2-yl)methyl]azetidine hydrochloride |
2044872-49-1 | 95.0% | 1.0g |
$884.0 | 2025-03-19 | |
| Enamine | EN300-315830-2.5g |
3-[(furan-2-yl)methyl]azetidine hydrochloride |
2044872-49-1 | 95.0% | 2.5g |
$1735.0 | 2025-03-19 | |
| Enamine | EN300-315830-5.0g |
3-[(furan-2-yl)methyl]azetidine hydrochloride |
2044872-49-1 | 95.0% | 5.0g |
$2566.0 | 2025-03-19 |
3-(furan-2-yl)methylazetidine hydrochloride Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 3-(furan-2-yl)methylazetidine hydrochloride
Research Brief on 3-(Furan-2-yl)methylazetidine Hydrochloride (CAS: 2044872-49-1): Recent Advances and Applications
3-(Furan-2-yl)methylazetidine hydrochloride (CAS: 2044872-49-1) is a chemically synthesized small molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique azetidine and furan structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, pharmacological properties, and emerging applications.
The synthesis of 3-(furan-2-yl)methylazetidine hydrochloride involves a multi-step process that typically includes the alkylation of azetidine with furan-2-ylmethyl halides, followed by hydrochloride salt formation. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research and development. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an optimized route using palladium-catalyzed cross-coupling reactions, which significantly reduced the formation of by-products and enhanced the scalability of the synthesis.
Pharmacologically, 3-(furan-2-yl)methylazetidine hydrochloride has been investigated for its potential as a modulator of neurotransmitter systems. Preliminary in vitro studies indicate that this compound exhibits affinity for serotonin and dopamine receptors, suggesting its utility in the treatment of neuropsychiatric disorders such as depression and schizophrenia. Furthermore, molecular docking simulations have revealed that the furan and azetidine moieties interact favorably with key binding sites on these receptors, providing a structural basis for its bioactivity. These findings were corroborated by a recent preclinical study, which reported dose-dependent behavioral effects in rodent models of anxiety and depression.
In addition to its CNS applications, 3-(furan-2-yl)methylazetidine hydrochloride has shown antimicrobial properties. A 2024 study published in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan assembly. This discovery opens new avenues for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.
Despite these promising results, challenges remain in the clinical translation of 3-(furan-2-yl)methylazetidine hydrochloride. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further optimization and in vivo studies. Current research efforts are focused on derivatizing the core structure to enhance its pharmacokinetic profile while retaining its therapeutic efficacy. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the development of this compound into viable drug candidates.
In conclusion, 3-(furan-2-yl)methylazetidine hydrochloride (CAS: 2044872-49-1) represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Recent studies have elucidated its synthetic pathways, pharmacological mechanisms, and applications in CNS and antimicrobial research. Continued exploration of this compound, coupled with advancements in drug design, holds the potential to yield novel treatments for some of the most pressing medical challenges today.
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